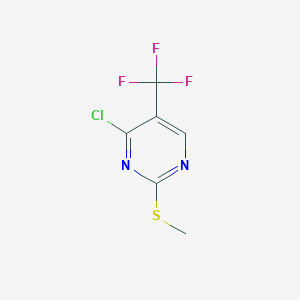

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSJNAFRAQDVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729296 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919116-36-2 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal and agrochemical research. The document details the compound's physicochemical properties, provides a validated synthesis protocol, and explores its versatile reactivity, with a focus on nucleophilic substitution and oxidation reactions. Furthermore, this guide highlights its critical role as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and natural products. Detailed experimental procedures, safety protocols, and analytical data are included to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: A Versatile Pyrimidine Scaffold

This compound is a polysubstituted pyrimidine ring, a privileged scaffold in numerous biologically active compounds. The unique arrangement of its functional groups—a reactive chlorine atom at the 4-position, a methylthio group at the 2-position, and an electron-withdrawing trifluoromethyl group at the 5-position—renders it a highly versatile intermediate for the synthesis of a diverse array of complex molecules.[1] The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this scaffold especially attractive for drug discovery programs.[1] This guide will serve as a comprehensive resource for scientists leveraging this powerful synthetic tool.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in quantitative studies.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂S | [2] |

| Molecular Weight | 228.62 g/mol | [2] |

| Appearance | White to yellowish crystalline solid | [2] |

| Melting Point | 92-95 °C | [2] |

| Solubility | Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide. | [2] |

| CAS Number | 919116-36-2 | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Referenced in literature for characterization of derivatives. | [4] |

| ¹³C NMR | Referenced in literature for characterization of derivatives. | [4] |

| ¹⁹F NMR | Available. | [5] |

| Mass Spectrometry (MS) | Available for confirmation of molecular weight and fragmentation patterns. | [6] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process starting from readily available precursors. A general, yet illustrative, synthetic pathway is outlined below.

Sources

- 1. Concise total syntheses of variolin B and deoxyvariolin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 919116-36-2|this compound|BLD Pharm [bldpharm.com]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. This compound(919116-36-2) 19FNMR [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Intermediate: A Technical Guide to 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (CAS 919116-36-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyrimidine Building Block

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound that has emerged as a strategic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its pyrimidine core, adorned with a reactive chlorine atom, a methylthio group, and an electron-withdrawing trifluoromethyl group, offers a unique combination of chemical properties that make it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutic agents.

The strategic placement of three distinct functional groups on the pyrimidine ring allows for a range of selective chemical transformations. The chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution, enabling the introduction of a wide variety of substituents. The methylthio group at the 2-position can be oxidized to the corresponding sulfoxide or sulfone, further modulating the electronic properties of the ring and providing additional handles for chemical modification. The trifluoromethyl group at the 5-position significantly influences the compound's lipophilicity and metabolic stability, properties of paramount importance in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 919116-36-2 | |

| Molecular Formula | C₆H₄ClF₃N₂S | |

| Molecular Weight | 228.62 g/mol | |

| Appearance | White to yellowish crystals | |

| Melting Point | 92-95 °C | |

| Solubility | Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established pyrimidine chemistry, a plausible and efficient synthetic route involves the chlorination of a 4-hydroxypyrimidine precursor. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base.

A representative synthetic protocol, adapted from procedures for analogous pyrimidine derivatives, is outlined below. It is crucial to note that this is a generalized procedure and may require optimization for specific laboratory conditions.

Representative Synthetic Protocol: Chlorination of 4-Hydroxy-2-(methylthio)-5-(trifluoromethyl)pyrimidine

CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

-

4-Hydroxy-2-(methylthio)-5-(trifluoromethyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst, optional)

-

Toluene (or another suitable high-boiling inert solvent)

-

Ice

-

Water

-

Ethyl acetate (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-2-(methylthio)-5-(trifluoromethyl)pyrimidine in toluene.

-

Reagent Addition: Slowly add phosphorus oxychloride to the suspension. If desired, a catalytic amount of N,N-dimethylaniline can be added.

-

Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed with caution.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Causality in Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.

-

High Temperature (Reflux): The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed at a reasonable rate.

-

Quenching with Ice: The highly reactive POCl₃ must be safely neutralized. The slow addition to ice allows for a controlled hydrolysis to phosphoric acid and hydrochloric acid.

-

Aqueous Work-up: The series of washes removes inorganic byproducts and any remaining acidic or basic impurities.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group, which stabilize the Meisenheimer intermediate formed during the reaction. A wide range of nucleophiles can be employed to displace the chloride, including:

-

Amines: Reaction with primary or secondary amines provides access to a diverse library of 4-aminopyrimidine derivatives. These reactions are often carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF). The resulting aminopyrimidines are common scaffolds in kinase inhibitors and other biologically active molecules.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form the corresponding ethers.

-

Thiols: Thiolates react to form thioethers.

The general mechanism for the SNAr reaction is depicted below:

Caption: General scheme for nucleophilic aromatic substitution at the C4-position.

Oxidation of the Methylthio Group

The methylthio group at the 2-position can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack and providing a leaving group for further functionalization.

Cross-Coupling Reactions

While less common for this specific molecule in the available literature, the chloro-substituent on the pyrimidine ring suggests the potential for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the introduction of aryl or heteroaryl groups at the 4-position, further expanding the molecular diversity accessible from this intermediate.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl-substituted pyrimidine scaffold is a privileged structure in modern drug discovery and agrochemical research. The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make it a desirable feature in many bioactive molecules.

Kinase Inhibitors

A significant application of pyrimidine derivatives is in the development of kinase inhibitors for the treatment of cancer. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents on the pyrimidine ring can then be tailored to achieve selectivity and potency for specific kinases. While direct use of this compound is not extensively documented in the synthesis of specific named drugs, its structural motifs are present in numerous patented kinase inhibitors. For instance, similar 2,4-disubstituted pyrimidines are core components of inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and other kinases implicated in cancer progression.

Agrochemicals

Trifluoromethylpyrimidine derivatives have also shown promise as herbicides and fungicides. The trifluoromethyl group can enhance the herbicidal or fungicidal activity of the molecule.

Safety and Handling

This compound is a chemical that should be handled with care by trained professionals in a laboratory setting. The following is a summary of key safety information; however, users should always consult the full Safety Data Sheet (SDS) before handling this compound.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized pyrimidine core provides multiple avenues for chemical modification, making it a powerful tool for the construction of diverse molecular libraries. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution at the 4-position, enabling the facile introduction of various functional groups. The presence of the trifluoromethyl group further enhances its appeal, particularly in the context of drug discovery, where this moiety is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel and effective therapeutic agents and agrochemicals continues to grow, the importance of strategic intermediates like this compound is set to increase.

References

- ChemBK. This compound. [Link]

- Appretech Scientific Limited. This compound. [Link]

- Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

- Gomha, S. M., et al. (2014). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 19(11), 17768-17784. [Link]

Introduction: The Pyrimidine Core and the Versatility of the Methylthio Handle

An In-Depth Technical Guide: The Strategic Role of the Methylthio Group in Pyrimidine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically essential molecules, including nucleobases like cytosine, thymine, and uracil.[1] The biological significance of this scaffold has made the development of synthetic strategies to functionalize and diversify the pyrimidine core a central focus of drug discovery.[2] Among the myriad of substituents used to modulate the chemical and biological properties of pyrimidines, the methylthio group (-SCH₃) stands out as a uniquely versatile and reactive handle.[3][4]

This guide provides a comprehensive exploration of the methylthio group's role in pyrimidine chemistry. As a Senior Application Scientist, the aim is not merely to list reactions, but to elucidate the underlying principles that make the -SCH₃ group an indispensable tool for molecular architects. We will delve into its synthesis, its nuanced reactivity as a leaving group, its activation via oxidation, its utility in complex molecular construction through cross-coupling reactions, and its strategic deployment in the rational design of bioactive compounds.[5][6] This exploration is designed to equip researchers and drug development professionals with the expert insights needed to effectively leverage the methylthio group in their synthetic and medicinal chemistry endeavors.

Synthesis of Methylthiopyrimidines: Forging the Key Intermediate

The journey to leveraging the methylthio group begins with its efficient installation onto the pyrimidine ring. The most common and cost-effective strategies typically start from readily available thiouracil or thiobarbituric acid derivatives.

A prevalent method involves the direct S-alkylation of a thiouracil precursor. The sulfur atom in the thioamide is sufficiently nucleophilic to react with an alkylating agent, such as methyl iodide or dimethyl sulfate, typically in the presence of a base to deprotonate the thione.[7][8] This approach is robust and has been used to prepare a wide range of 2-methylthiopyrimidines.[7][8][9][10]

For instance, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, a versatile building block for further functionalization, is synthesized from commercially available 2-mercapto-6-methylpyrimidin-4(3H)-one. The synthesis involves methylation with iodomethane, followed by iodination and subsequent chlorination.[7] More streamlined, one-pot procedures have also been developed, condensing S-alkylisothioureas with β-ketoesters to directly form 4-pyrimidone-2-thioethers, which are crucial intermediates for complex bioactive molecules like the KRAS G12C inhibitor, adagrasib.[4]

Diagram: General Synthetic Scheme for 2-Methylthiopyrimidines

Caption: A general scheme for the synthesis of 2-methylthiopyrimidines via S-alkylation.

Experimental Protocol: Synthesis of 6-methyl-2-(methylthio)pyrimidine-4(3H)-one

This protocol is adapted from methodologies used in the synthesis of functionalized pyrimidines.[7]

Objective: To synthesize 6-methyl-2-(methylthio)pyrimidine-4(3H)-one from 2-mercapto-6-methylpyrimidin-4(3H)-one.

Materials:

-

2-mercapto-6-methylpyrimidin-4(3H)-one (1 mmol)

-

Iodomethane (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a stirred solution of 2-mercapto-6-methylpyrimidin-4(3H)-one in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the thiol.

-

Add iodomethane dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the desired 6-methyl-2-(methylthio)pyrimidine-4(3H)-one.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the S-H proton signal and the appearance of a new singlet corresponding to the S-CH₃ protons around 2.3-2.5 ppm in the ¹H NMR spectrum confirms successful methylation.

The Core Reactivity: The Methylthio Group as a Synthetic Linchpin

The synthetic power of the methylthio group lies in its ability to act as a versatile leaving group, particularly when positioned at the electron-deficient C2 or C4 positions of the pyrimidine ring.[3] This reactivity can be finely tuned, allowing for a stepwise and controlled diversification of the pyrimidine scaffold.

A. Nucleophilic Aromatic Substitution (SNAr)

The methylthio group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3] The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic attack.[11][12] This reactivity is especially pronounced at the C2, C4, and C6 positions. When comparing isomeric chloropyrimidines, the 4-chloro isomer is generally more reactive towards nucleophiles than the 2-chloro isomer, a trend that holds for methylthio-substituted pyrimidines as well.[13] This is often attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[13]

This property allows for the straightforward displacement of the -SCH₃ group by a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse library of substituted pyrimidines.[3]

Table 1: Representative SNAr of 2-Methylthiopyrimidines

| Nucleophile | Product Class | Typical Yield (%) | Reference |

| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 | [3] |

| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 | [3] |

| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 | [3] |

| N-Heterocycles | 2-Heterocyclyl-pyrimidines | 50-90 | [14] |

Diagram: General SNAr Mechanism on a Pyrimidine Ring

Caption: The two-step addition-elimination mechanism of SNAr on a methylthiopyrimidine.

Experimental Protocol: Microwave-Assisted SNAr of 4-chloro-2-methylthiopyrimidine

This protocol demonstrates a modern, efficient method for SNAr, adapted from a green chemistry approach.[14]

Objective: To synthesize a 4-substituted-2-methylthiopyrimidine via a solvent-free, microwave-assisted SNAr reaction.

Materials:

-

4-chloro-2-methylthiopyrimidine (1 mmol)

-

Nucleophile (e.g., 1H-benzotriazole) (1 mmol)

-

Microwave vial (10 mL)

Procedure:

-

Place 4-chloro-2-methylthiopyrimidine and the N-heterocycle nucleophile in a 1:1 molar ratio into a microwave vial.

-

Seal the vial and place it in an automated microwave synthesizer.

-

Irradiate the neat mixture at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 5-15 minutes). The reaction often proceeds through a molten state where the pyrimidine acts as both reactant and solvent.[14]

-

Monitor the reaction. Often, the product will precipitate out of the melt upon formation.[14]

-

After cooling, the solid product can be purified by recrystallization or column chromatography.

Causality and Trustworthiness: This method avoids toxic, high-boiling solvents like DMF and harsh reagents like sodium hydride, making it environmentally friendlier and safer.[14] The rapid, clean conversion is driven by the high energy input from microwave irradiation, drastically reducing reaction times from hours or days to minutes. The self-validating nature of the protocol lies in the direct conversion and precipitation of the product, often in high purity.

B. Oxidation: Activating the Leaving Group

While the methylthio group is a good leaving group, its reactivity can be dramatically amplified. Oxidation of the thioether to the corresponding methylsulfinyl (-SOCH₃) or, more commonly, the methylsulfonyl (-SO₂CH₃) group transforms it into an exceptionally potent leaving group.[9][15][16]

The underlying principle is the increased stability of the departing anion. The methylsulfonate anion (CH₃SO₂⁻) is the conjugate base of a strong acid, and its negative charge is extensively delocalized across the two oxygen atoms, making it a very stable and thus excellent leaving group.[15] This enhanced reactivity allows for SNAr reactions to proceed under milder conditions and with a broader range of weaker nucleophiles.[17][18]

Table 2: Reactivity Comparison of Leaving Groups on Pyrimidine Ring

| Leaving Group | Relative Reactivity vs. -SMe | Comments | Reference |

| -SMe (Methylthio) | 1 | Fails to react with weak nucleophiles like glutathione (GSH) under test conditions. | [15][17] |

| -Cl (Chloro) | Low to Moderate | Less reactive than sulfonyl derivatives under the same conditions. | [17] |

| -SO₂Me (Methylsulfonyl) | > 10⁵ | Highly reactive; readily undergoes displacement with a wide range of nucleophiles, including biological thiols. | [15][17][18] |

This stark difference in reactivity is a powerful tool for chemists. A synthetic sequence can be designed where other transformations are performed on the molecule while the -SCH₃ group remains intact. Then, a late-stage oxidation can "activate" the position for a final, efficient nucleophilic substitution.[9]

Diagram: Oxidation and Subsequent Facile SNAr

Caption: Activation of the pyrimidine ring via oxidation of the methylthio group.

C. Role in Metal-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and methylthiopyrimidines are valuable platforms for these transformations.[19][20][21] While the -SCH₃ group itself is not typically a direct participant in cross-coupling, its presence is strategically important.

The typical workflow involves a pyrimidine scaffold bearing both a methylthio group and a halogen (e.g., -Cl, -Br, -I). The halogen serves as the handle for C-C or C-N bond formation via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.[7][19][22] The methylthio group, being stable to these conditions, is carried through the reaction unchanged. It can then be used in a subsequent step as a leaving group in an SNAr reaction. This orthogonal reactivity allows for a modular and highly convergent approach to building densely functionalized pyrimidine derivatives.

Diagram: Orthogonal Synthetic Strategy

Caption: A strategic workflow combining cross-coupling and SNAr on a methylthiopyrimidine.

Strategic Applications in Drug Discovery

The chemical versatility of the methylthio group translates directly into strategic advantages in drug discovery and development.[20]

-

Scaffold for SAR Studies: The ease with which the methylthio group can be displaced allows medicinal chemists to rapidly generate libraries of analogues.[5] By introducing a wide variety of amines, alcohols, and other nucleophiles at the C2 or C4 position, structure-activity relationships (SAR) can be efficiently explored to optimize potency, selectivity, and pharmacokinetic properties.[20][21]

-

Bioactive Moiety: The methylthiopyrimidine core is itself a feature in numerous biologically active compounds, with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[5][6][8][23] For example, certain 2-methylthio-substituted pyrimidines have shown specific inhibition of EGFR protein kinase.[23]

-

The "Magic Methyl" Effect: The methyl group is a crucial substituent in over 60% of top-selling drugs, and its introduction can lead to a phenomenon known as the "magic methyl" effect—a dramatic improvement in a molecule's biological profile.[24][25] The methylthio group provides a reliable way to install a methyl moiety at a key position. This can influence the molecule's conformation, block metabolic soft spots, or enhance binding affinity through favorable hydrophobic interactions, ultimately improving pharmacodynamic and pharmacokinetic properties.[26][27][28] For instance, strategic methylation has been shown to curb the metabolism of certain kinase inhibitors, leading to the discovery of clinical candidates.[29]

Conclusion

The methylthio group is far more than a simple substituent in pyrimidine chemistry; it is a master key that unlocks a vast potential for molecular diversification. Its straightforward synthesis, predictable reactivity as a leaving group, and the ability to dramatically enhance this reactivity through oxidation provide chemists with a reliable and tunable synthetic handle. In the context of drug discovery, this versatility allows for the rapid and efficient exploration of chemical space, facilitating the optimization of lead compounds and the development of novel therapeutic agents. The strategic interplay between nucleophilic substitution at the methylthio-bearing position and cross-coupling reactions at other sites on the pyrimidine ring embodies the principles of modern, convergent synthesis. For any researcher, scientist, or drug development professional working with pyrimidine-based scaffolds, a deep understanding of the role and manipulation of the methylthio group is not just advantageous—it is essential.

References

- Jahantigh, F., Ramezani, F., & Ramezani, M. (2023). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.

- Dal-Piaz, F., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Schnürch, M., et al. (2011). Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines. Synlett. [Link]

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

- ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Lin, Z.-C., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]

- ResearchGate. (2022). Examples of bioactive thioethers and bioactive compounds containing pyrimidine ring.

- Kulkarni, S. K., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research. [Link]

- de L. K. M. Dutra, J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]

- Scribd. (n.d.). Methyl Group Impact in Drug Design. Scribd. [Link]

- Petrović, V., et al. (2012). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Scientia Pharmaceutica. [Link]

- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]

- Wikipedia. (n.d.).

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

- Grout, R. J., et al. (1979). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Brown, D. J., & Foster, R. V. (1965). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry. [Link]

- Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters. [Link]

- H-G., L., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. Journal of Medicinal Chemistry. [Link]

- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]

- Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

- W. B., T., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification.

- ResearchGate. (2021). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation.

- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

- Taylor & Francis. (n.d.). Pyrimidine – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Pyrimidine - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scribd.com [scribd.com]

- 25. juniperpublishers.com [juniperpublishers.com]

- 26. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of Fluorine in Pyrimidine Scaffolds: A Technical Guide for Drug Discovery

<

Introduction: The Unique Power of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving therapeutic efficacy and safety. Among the halogens, fluorine has emerged as a uniquely powerful tool for medicinal chemists.[1] Its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond allow for subtle yet profound alterations to a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth exploration of the application of these principles to the pyrimidine scaffold, a privileged structure in numerous approved pharmaceuticals. We will delve into the rationale behind fluorination, the mechanisms of action of key fluorinated pyrimidine drugs, and the synthetic strategies employed in their development.

Section 1: The Physicochemical Impact of Fluorination on Pyrimidine Rings

The introduction of a fluorine atom onto a pyrimidine ring can dramatically alter its biological behavior. Understanding these effects is crucial for rational drug design.

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups. This can influence a molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with target proteins.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[1][2][4]

-

Increased Binding Affinity: The strategic placement of fluorine can introduce favorable electrostatic interactions with the target protein. Fluorine can participate in hydrogen bonding and other non-covalent interactions, leading to a tighter binding affinity and increased potency.[1][2]

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule. This can lock the molecule into a bioactive conformation, enhancing its interaction with the target.

Section 2: Mechanisms of Action of Key Fluorinated Pyrimidine Drugs

The true power of fluorinated pyrimidines is exemplified by their successful application in oncology. These drugs often act as antimetabolites, interfering with the synthesis of nucleic acids and leading to the death of rapidly dividing cancer cells.[5]

5-Fluorouracil (5-FU) and its Prodrugs: A Cornerstone of Chemotherapy

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay of cancer treatment for decades.[5][6] Its mechanism of action is multifaceted, primarily involving the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[3][7][8][9][10]

Metabolic Activation Pathway of 5-Fluorouracil

Caption: Metabolic activation of 5-FU to its active metabolites.

Once administered, 5-FU is converted into several active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme and halting DNA synthesis.[5][7]

-

Fluorouridine triphosphate (FUTP): This metabolite can be incorporated into RNA, disrupting RNA processing and function.[5][7]

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and apoptosis.[8][9]

To improve the therapeutic index and oral bioavailability of 5-FU, several prodrugs have been developed.

-

Capecitabine: This oral prodrug is converted to 5-FU through a three-step enzymatic cascade, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[11][12][13][14] This tumor-selective activation helps to reduce systemic toxicity.[11][15]

Metabolic Activation of Capecitabine

Caption: Tumor-selective activation of the prodrug capecitabine.

-

Tegafur: This prodrug is gradually converted to 5-FU in the liver.[16] It is often co-administered with uracil (in a 1:4 molar ratio, known as UFT) or gimeracil and oteracil.[17][18] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, thereby increasing 5-FU bioavailability.[16][18][19]

Trifluridine: A Thymidine Analog with a Twist

Trifluridine is another fluorinated pyrimidine analog that functions as an antimetabolite.[20] Unlike 5-FU, its primary mechanism of action is its incorporation into DNA in place of thymidine.[20][21] This leads to DNA dysfunction, inhibition of DNA synthesis, and ultimately, cell death.[20][22]

Trifluridine is rapidly degraded by thymidine phosphorylase. To overcome this, it is combined with tipiracil, a thymidine phosphorylase inhibitor, which increases the bioavailability of trifluridine.[21][22][23] This combination, known as TAS-102, has shown efficacy in patients with metastatic colorectal cancer who are resistant to 5-FU.[22]

Mechanism of Action of Trifluridine/Tipiracil

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. ClinPGx [clinpgx.org]

- 9. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. cancernetwork.com [cancernetwork.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. Scientific basis for the combination of tegafur with uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tegafur/uracil - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 21. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structural Elucidation of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] Moving beyond a simple recitation of methods, this document details the strategic rationale behind the application of High-Resolution Mass Spectrometry (HRMS), multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section presents not only the protocol but also the expected outcomes and the logical framework for data interpretation, creating a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust and unambiguous methodology for characterizing complex organic small molecules.

Introduction: The Analytical Challenge

This compound is a highly functionalized pyrimidine derivative. The strategic placement of its substituents—a chloro group, a methylthio group, and a trifluoromethyl group—creates a unique electronic environment and makes it a valuable intermediate for synthesizing more complex, biologically active compounds.[1] However, the very features that make it synthetically useful also demand a rigorous and unequivocal structural confirmation. The presence of multiple heteroatoms (N, S, Cl, F) and the trifluoromethyl moiety necessitates a synergistic application of several analytical techniques to ensure that atom connectivity and substituent placement are assigned without ambiguity.

This guide outlines a logical workflow, beginning with the confirmation of the elemental composition and culminating in the precise mapping of the molecule's atomic framework.

Foundational Analysis: Molecular Formula Confirmation via HRMS

Expertise & Rationale: Before attempting to determine the connectivity of a molecule, it is imperative to first confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial step. Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of a unique molecular formula from a measured mass. For this specific molecule, HRMS is also critical for observing the characteristic isotopic signature of chlorine.

Core Objective: To verify the molecular formula C₆H₄ClF₃N₂S.

The presence of a single chlorine atom provides a distinct isotopic pattern that serves as a powerful validation checkpoint. Natural chlorine consists of two major isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[2][3] This results in two molecular ion peaks in the mass spectrum, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.[2][4][5] Observing this pattern is a definitive indicator of a monochlorinated compound.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The TOF analyzer provides the high mass accuracy required.

-

Acquisition Parameters:

-

Ionization Mode: Positive Ion Mode (to observe [M+H]⁺).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Data Acquisition: Center-of-mass data.

-

-

Data Analysis:

-

Identify the monoisotopic peak corresponding to the [M+H]⁺ ion (containing ³⁵Cl).

-

Identify the A+2 isotopic peak corresponding to the [M(³⁷Cl)+H]⁺ ion.

-

Calculate the exact mass and compare it to the theoretical mass.

-

Verify that the relative intensity of the A+2 peak is approximately 32.5% of the A peak (the theoretical ratio for a single chlorine).

-

Data Presentation: Expected HRMS Results

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Intensity |

| [C₆H₄³⁵ClF₃N₂S + H]⁺ | 229.9815 | Value from Exp. | < 5 ppm | 100% |

| [C₆H₄³⁷ClF₃N₂S + H]⁺ | 231.9786 | Value from Exp. | < 5 ppm | ~32% |

This table summarizes the expected high-resolution mass spectrometry data.

Unraveling the Framework: Multinuclear NMR Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic puzzle. This technique provides detailed information about the chemical environment and connectivity of magnetically active nuclei. For this compound, a suite of three complementary 1D NMR experiments is essential: ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: Identifying Proton Environments

The ¹H NMR spectrum is the simplest starting point, used to identify and quantify all proton-bearing groups. The expected structure contains two distinct proton environments: the methyl (-SCH₃) group and the lone proton on the pyrimidine ring (H-6).

-

Expected Signal 1 (Methyl Group): A singlet integrating to 3 protons, expected in the region of δ 2.5-2.8 ppm. The singlet nature arises because there are no adjacent protons for spin-spin coupling. The chemical shift is influenced by the deshielding effect of the sulfur atom.

-

Expected Signal 2 (Ring Proton): A singlet integrating to 1 proton, expected at a significantly downfield position (δ 8.5-9.0 ppm). Its position is dictated by the aromaticity of the pyrimidine ring and the strong electron-withdrawing effects of the adjacent chloro and trifluoromethyl substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS. Integrate the signals.

¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature

Expertise & Rationale: ¹⁹F NMR is a highly sensitive and specific technique for identifying fluorine-containing functional groups.[6] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, providing a unique fingerprint.[7][8][9]

-

Expected Signal: A sharp singlet in the range of δ -60 to -70 ppm (relative to a standard like CFCl₃). The singlet multiplicity confirms the absence of coupling to other nearby fluorine or hydrogen nuclei. The presence of this signal is unambiguous proof of the trifluoromethyl group.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse acquisition, often with proton decoupling.

-

Spectral Width: A wide range, e.g., +50 to -250 ppm, to ensure the signal is captured.

-

Referencing: An external standard (e.g., CFCl₃) is typically used for referencing the chemical shift scale to δ 0.0 ppm.

-

¹³C{¹H} NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Based on the proposed structure, six distinct carbon signals are expected.

-

Expected Signals:

-

-SCH₃: An upfield signal around δ 10-15 ppm.

-

-CF₃: A quartet centered around δ 120-125 ppm due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz). This characteristic coupling pattern is a powerful diagnostic tool.

-

Pyrimidine Ring Carbons: Four distinct signals in the aromatic/heteroaromatic region (δ 110-170 ppm).

-

C-5: Attached to the -CF₃ group, its signal will be a quartet due to two-bond C-F coupling (²JCF).

-

C-2, C-4, C-6: Their chemical shifts will be heavily influenced by the attached heteroatoms and substituents (S, Cl, N). For instance, carbons directly bonded to nitrogen and sulfur (C-2) or nitrogen and chlorine (C-4) are expected to be significantly downfield.

-

-

Experimental Protocol: ¹³C{¹H} NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-30 mg in ~0.6 mL of solvent) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: Several hundred to several thousand scans may be necessary.

-

-

Data Processing: Standard Fourier transformation, phasing, and baseline correction.

Data Presentation: Summary of Expected NMR Chemical Shifts

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |

| ¹H | -SCH₃ | 2.5 - 2.8 | Singlet | 3H integration |

| H-6 | 8.5 - 9.0 | Singlet | 1H integration, downfield shift | |

| ¹⁹F | -CF₃ | -60 to -70 | Singlet | Unambiguous presence of CF₃ |

| ¹³C | -SCH₃ | 10 - 15 | Singlet | Aliphatic carbon |

| -CF₃ | 120 - 125 | Quartet (¹JCF ≈ 275 Hz) | Large C-F coupling constant | |

| C-5 | ~115 | Quartet (²JCF) | Coupling to CF₃ | |

| C-6 | ~155 | Singlet | Carbon bearing the single proton | |

| C-4 | ~160 | Singlet | Carbon attached to Cl and N | |

| C-2 | ~170 | Singlet | Carbon attached to S and N |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Visualization of the Elucidation Workflow

A logical workflow ensures that each piece of analytical data builds upon the last, leading to a confident structural assignment.

Caption: Workflow for the structure elucidation of the target molecule.

Corroborative Evidence: FTIR Spectroscopy

Expertise & Rationale: FTIR spectroscopy provides a "fingerprint" of the molecule by identifying the vibrational frequencies of its functional groups. While NMR and MS provide the core structural framework, FTIR serves as a rapid and effective method to confirm the presence of key bonds, adding another layer of validation.[10][11]

-

Expected Absorption Bands:

-

C-F Stretching: A series of very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region, indicative of the -CF₃ group.[10]

-

C=N/C=C Stretching: Aromatic ring stretching vibrations typical for pyrimidine derivatives are expected between 1500-1620 cm⁻¹.[10][12]

-

C-Cl Stretching: A moderate to strong absorption in the 700-800 cm⁻¹ region.[13]

-

C-H Aromatic Stretching: A weak absorption just above 3000 cm⁻¹.

-

C-H Aliphatic Stretching: Absorptions from the methyl group expected just below 3000 cm⁻¹ (approx. 2950 cm⁻¹).

-

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is typically baseline-corrected and displayed as % Transmittance vs. Wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known correlation tables.

Conclusion: A Self-Validating Approach

The definitive structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a complementary suite of analytical methods.

-

HRMS establishes the correct elemental formula and confirms the presence of a single chlorine atom through its distinct isotopic signature.

-

Multinuclear NMR spectroscopy provides the unambiguous atomic connectivity:

-

¹H NMR identifies the methyl and ring protons.

-

¹⁹F NMR confirms the trifluoromethyl group.

-

¹³C NMR maps the complete carbon skeleton and confirms the C-F coupling.

-

-

FTIR offers rapid, corroborating evidence for the key functional groups predicted by the proposed structure.

Together, these techniques form a self-validating system. The molecular formula from HRMS is confirmed by the atom counts from ¹H and ¹³C NMR. The functional groups suggested by the formula are confirmed by their characteristic signals in NMR and their vibrational frequencies in FTIR. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any compound intended for use in drug discovery and development.

References

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Google Vertex AI Search.

- (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Google Vertex AI Search.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.

- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.

- Kitevski-LeBlanc, J. L., & Prosser, R. S. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.

- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.

- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (n.d.). Google Vertex AI Search.

- 19 F-NMR analyses enabled by direct trifluoromethylation. (n.d.). ResearchGate.

- Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.). ResearchGate.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Mass Spectrum Of Chlorine. (2019, December 3). Chemistry Dictionary.

- Isotope Abundance. (2022, July 3). Chemistry LibreTexts.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- This compound. (2024, April 9). ChemBK.

Sources

- 1. chembk.com [chembk.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. | Semantic Scholar [semanticscholar.org]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Significance of Substituted Pyrimidines

Introduction: The Ubiquitous Heterocycle at the Core of Life and Medicine

The pyrimidine nucleus, a simple six-membered aromatic ring with nitrogen atoms at the 1 and 3 positions, represents one of the most vital scaffolds in biological systems and medicinal chemistry.[1][2] Its derivatives are fundamental to life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are the building blocks of RNA and DNA.[3] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in drug discovery, a foundational structure upon which a multitude of therapeutic agents have been built. This guide provides a technical exploration of the historical discoveries, mechanistic significance, and practical synthesis of substituted pyrimidines for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and visualize the complex pathways these molecules modulate.

Part 1: The Genesis of a Privileged Scaffold - A Historical Perspective

The journey of the pyrimidine ring from a natural curiosity to a cornerstone of pharmacology is a story of fundamental chemical synthesis and rational drug design.

-

Early Discoveries and Synthesis : While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study began in earnest in the late 1800s.[2] In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid.[2] This was followed by the seminal work of Pinner, who in 1884 developed a method of synthesizing derivatives by condensing amidines with ethyl acetoacetate and first proposed the name "pyrimidin" in 1885.[2] These foundational syntheses opened the door for chemists to create and explore a vast new chemical space.

-

A Landmark Multicomponent Reaction : A significant leap in synthetic efficiency came in 1891 when Italian chemist Pietro Biginelli developed a one-pot, three-component reaction between an aryl aldehyde, urea, and ethyl acetoacetate.[4][5] The "Biginelli reaction" provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds that would later be found to possess potent biological activities, including as calcium channel blockers.[4] The elegance and efficiency of this reaction established a new paradigm in heterocyclic chemistry and it remains a vital tool today.[6]

-

The Dawn of Rational Drug Design and Therapeutic Application : The mid-20th century marked the transition of pyrimidines from chemical curiosities to life-saving therapeutics. This era was defined by two landmark discoveries:

-

5-Fluorouracil (5-FU) : In 1957, Charles Heidelberger, seeking to exploit the observation that tumors utilize the pyrimidine base uracil more rapidly than normal tissues, synthesized 5-fluorouracil.[7][8][9] The rationale was that this "fraudulent" pyrimidine would be taken up by cancer cells and, by inhibiting thymidylate synthase, would block DNA synthesis and halt cell proliferation.[10] This work was a pioneering example of the antimetabolite principle and established 5-FU as a cornerstone of chemotherapy that is still in use today.[7][10]

-

Pyrimethamine : The work of Gertrude Elion and George Hitchings, for which they received the 1988 Nobel Prize in Physiology or Medicine, epitomized the power of rational drug design.[11][12] They hypothesized that they could achieve selective toxicity by targeting differences in nucleic acid metabolism between pathogenic organisms and their hosts.[11] This led to the discovery of Pyrimethamine in 1952, a 2,4-diaminopyrimidine derivative specifically designed to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for protozoan parasites.[11][13] Initially an antimalarial, it remains a key treatment for toxoplasmosis.[11]

-

Part 2: The Pyrimidine Core in Modern Drug Development - Mechanisms and Significance

The versatility of the substituted pyrimidine scaffold allows it to interact with a wide range of biological targets. Its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems has made it a favored core for targeting enzymes, particularly those involved in cell proliferation and survival.[14]

Pillar 1: Inhibition of Dihydrofolate Reductase (DHFR)

Causality and Mechanism: The folate metabolic pathway is essential for the de novo synthesis of purines and thymidylate, which are required for DNA replication.[15] The enzyme Dihydrofolate Reductase (DHFR) is a critical node in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[16][17] By inhibiting DHFR, the cellular supply of THF is depleted, leading to a shutdown of DNA synthesis and cell death.[18][19] Pyrimidine-based antifolates like Pyrimethamine are designed to mimic the structure of the natural substrate, DHF, allowing them to bind with high affinity to the enzyme's active site and act as competitive inhibitors.[19] The selectivity for parasitic DHFR over human DHFR is achieved by exploiting subtle structural differences in the active sites of the enzymes.[18]

Caption: Folate metabolism pathway and inhibition by Pyrimethamine.

Pillar 2: Inhibition of Protein Kinases

Causality and Mechanism: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of cancer. Kinase inhibitors are often designed as ATP analogues that compete with endogenous ATP for binding to the kinase's active site.[20] The pyrimidine scaffold is exceptionally well-suited for this role. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase domain.[21] This anchors the inhibitor in the active site, blocking ATP binding and preventing phosphorylation of downstream targets, thereby inhibiting signal transduction pathways that drive tumor growth and survival.[20][22] This principle is exemplified by drugs like Imatinib (targeting BCR-ABL) and Osimertinib (targeting EGFR).[23][24]

Caption: EGFR signaling cascade and its inhibition by pyrimidine-based TKIs.

Data Presentation: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

The potency of pyrimidine-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of how much of the drug is needed to inhibit a given biological process by 50%. Lower IC₅₀ values indicate greater potency.

| Inhibitor | Target Kinase(s) | Type | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference(s) |

| Imatinib | BCR-ABL, c-KIT, PDGFR | Phenylaminopyrimidine | ~25-100 (ABL) | Varies by cell line | [21] |

| Gefitinib | EGFR | Anilinoquinazoline | ~2-37 (EGFR WT) | ~5-80 (NSCLC lines) | [25] |

| Erlotinib | EGFR | Anilinoquinazoline | ~2 (EGFR WT) | ~5 (PC-9) | [22][24] |

| Osimertinib | EGFR (WT, T790M, L858R) | Aminopyrimidine | ~15 (WT), ~1 (T790M) | ~10 (PC-9, del19) | [24] |

| ML315 | CLK1, Dyrk1A | Pyrimidine | 13 (CLK1), 22 (Dyrk1A) | N/A | [26] |

Part 3: The Scientist's Bench - Synthesis and Characterization Protocols

The translation of a chemical concept into a tangible molecule is the daily work of medicinal chemists. The following section provides a high-level workflow and detailed, representative protocols for the synthesis of key pyrimidine scaffolds.

General Workflow for Pyrimidine-Based Drug Discovery

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocol 1: The Biginelli Multicomponent Reaction

Causality and Rationale: This protocol is chosen for its operational simplicity, high atom economy, and ability to rapidly generate a diverse library of dihydropyrimidinones from three readily available components in a single step.[6][27] It is a cornerstone method for producing this important class of pyrimidine derivatives.

Methodology:

-

Reactant Preparation: In a 50 mL round-bottom flask, combine the aryl aldehyde (10 mmol, 1.0 eq), the β-ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq), and urea or thiourea (15 mmol, 1.5 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to dissolve the reactants. To this solution, add a catalytic amount of a Brønsted or Lewis acid (e.g., 3-4 drops of concentrated HCl or 0.1 eq of FeCl₃).[5][28]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[27]

Experimental Protocol 2: Synthesis of a 2-Aminopyrimidine Kinase Inhibitor Scaffold

Causality and Rationale: This protocol describes a common and versatile method for synthesizing the 2-aminopyrimidine core, which is prevalent in many kinase inhibitors like Imatinib.[23] The key step is the condensation of a guanidine salt with a β-dicarbonyl compound, forming the core heterocyclic ring. This approach is favored for its reliability and the commercial availability of diverse starting materials, allowing for extensive structure-activity relationship (SAR) studies.

Methodology:

-

Reactant Preparation: To a solution of sodium ethoxide (prepared by dissolving sodium metal (11 mmol, 1.1 eq) in 30 mL of absolute ethanol) in a 100 mL round-bottom flask, add guanidine hydrochloride (10 mmol, 1.0 eq). Stir the mixture for 30 minutes at room temperature.

-

Condensation: Add a substituted 1,3-dicarbonyl compound (e.g., a substituted benzoylacetone) (10 mmol, 1.0 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction's completion by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. The crude 2-aminopyrimidine derivative can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Conclusion

From their fundamental role in the code of life to their application in targeted cancer therapies, substituted pyrimidines have an unparalleled legacy in science. The historical progression from early laboratory syntheses to the rational design of potent, selective drugs highlights key evolutions in chemical and biological sciences. The pyrimidine scaffold's unique electronic properties and its ability to be readily and diversely functionalized ensure its continued prominence in drug discovery. As researchers continue to probe complex biological pathways and design multi-targeted ligands, the versatile and indispensable pyrimidine ring will undoubtedly remain at the forefront of innovation in medicine for the foreseeable future.

References

- Molecular aspects and mechanism of action of dihydrofol

- Pyrimethamine. Wikipedia. [Link]

- Pyrimidine. Wikipedia. [Link]

- Dihydrofol

- Fluorouracil. Wikipedia. [Link]

- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PMC. [Link]

- Targeting the EGFR signaling p

- pyrimethamine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

- What are DHFR inhibitors and how do they work?.

- EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]

- [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. PubMed. [Link]

- Regulation of human dihydrofolate reductase activity and expression. PubMed. [Link]

- Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. AACR Journals. [Link]

- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]

- Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. PMC. [Link]

- Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv

- New protocol for Biginelli reaction-a practical synthesis of Monastrol.

- Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept.

- 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]

- Synthesis of Pyrimethamine. Issuu. [Link]

- Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv

- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi

- Modular Continuous Flow Synthesis of Im

- Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [Link]

- Biginelli reaction. Wikipedia. [Link]

- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PMC. [Link]

- Pyrimidine metabolism. Wikipedia. [Link]

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]

- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.

- A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C

- Pyrimidine synthesis. Organic Chemistry Portal. [Link]

- Synthesis of Pyrimidine and Its Deriv

- SYNTHESIS OF PYRIMIDINE DERIV

- Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

Sources

- 1. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Fluorouracil - Wikipedia [en.wikipedia.org]

- 8. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 10. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. Synthesis of Pyrimethamine - Issuu [issuu.com]

- 14. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 15. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 17. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

- 28. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

An In-Depth Guide to the : Protocols, Mechanisms, and Applications

Introduction